molecular formula C5H5BrN2S B1375249 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole CAS No. 1494127-23-9

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole

Cat. No.: B1375249
CAS No.: 1494127-23-9
M. Wt: 205.08 g/mol
InChI Key: FJKWDKYPIXOIMD-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is a heterocyclic compound containing a bromine atom, a cyclopropyl group, and a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole typically involves the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by bromination. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound’s thiadiazole ring allows it to cross cellular membranes and bind to specific sites, inhibiting or activating biochemical pathways. This interaction can lead to the modulation of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and cyclopropyl group enhances its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKWDKYPIXOIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494127-23-9
Record name 5-bromo-3-cyclopropyl-1,2,4-thiadiazole
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